molecular formula C9H10FN B1389183 (R)-6-Fluoro-indan-1-ylamine CAS No. 790208-54-7

(R)-6-Fluoro-indan-1-ylamine

Cat. No.: B1389183
CAS No.: 790208-54-7
M. Wt: 151.18 g/mol
InChI Key: KZXWOWJBKSZXAL-SECBINFHSA-N
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Description

®-6-Fluoro-indan-1-ylamine is a chiral amine compound characterized by the presence of a fluorine atom on the indane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-indan-1-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-fluoroindanone.

    Reduction: The ketone group of 6-fluoroindanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of ®-6-Fluoro-indan-1-ylamine may involve the use of chiral catalysts or chiral auxiliaries to ensure the enantioselective synthesis of the desired ®-enantiomer. The process may also be optimized for large-scale production by employing continuous flow reactors and automated systems to enhance efficiency and yield.

Types of Reactions:

    Oxidation: ®-6-Fluoro-indan-1-ylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon or alcohol derivatives.

    Substitution: The fluorine atom on the indane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Hydrocarbon or alcohol derivatives.

    Substitution: Various substituted indane derivatives.

Scientific Research Applications

®-6-Fluoro-indan-1-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-indan-1-ylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

    6-Fluoro-indan-1-ylamine: The non-chiral version of the compound.

    6-Fluoro-indan-1-ol: The alcohol derivative of the compound.

    6-Fluoro-indan-1-one: The ketone precursor of the compound.

Comparison: ®-6-Fluoro-indan-1-ylamine is unique due to its chiral nature, which can result in different pharmacological properties compared to its non-chiral or achiral counterparts. The presence of the fluorine atom also enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Properties

IUPAC Name

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWOWJBKSZXAL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654423
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790208-54-7
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 135A and Raney/nickel were processed according to the method of Example 131C to provide the product. MS (ESI+) m/z 152 (M+H)+;
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Synthesis routes and methods II

Procedure details

To a high-pressure flask, add 10% palladium on carbon (1.44 g) in ethanol (100 mL). Add a solution of benzyl-(6-fluoroindan-1-yl)-amine (14.44 g, 59.84 mmol) in ethanol (200 mL). Purge the chamber with nitrogen three times, and then with hydrogen three times. Stir vigorously under hydrogen (60 psi) at 50° C. for two hours. Filter the mixture through Celite® 521 and wash the solids with methanol. Concentrate the filtrate in vacuo to give the title compound as a light brown liquid (9.14 g, 100%). MS (ES) m/z=152 [M+1].
Quantity
14.44 g
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200 mL
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1.44 g
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100 mL
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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